Product packaging for Phenanthren-2-ol(Cat. No.:CAS No. 605-55-0)

Phenanthren-2-ol

Cat. No.: B023603
CAS No.: 605-55-0
M. Wt: 194.23 g/mol
InChI Key: YPWLZGITFNGGKW-UHFFFAOYSA-N
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Description

Phenanthren-2-ol (CAS 605-55-0), also known as 2-Hydroxyphenanthrene, is a monohydroxylated derivative of phenanthrene with molecular formula C 14 H 10 O and molecular weight 194.23 g/mol. This oxygenated polycyclic aromatic hydrocarbon (OPAH) serves as a critical reference standard and metabolic intermediate in environmental toxicology and biochemical research, particularly in studies investigating the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) . Research Applications and Value: • PAH Metabolism Studies : this compound represents a key Phase I metabolic product of phenanthrene biotransformation in biological systems, formed through cytochrome P450-mediated oxidation . Researchers utilize this compound as a reference standard when investigating PAH metabolic pathways, including subsequent Phase II conjugation reactions with glutathione, glucuronic acid, and sulfate that enhance compound hydrophilicity for excretion . • Environmental Biomarker Development : As a characterized PAH metabolite, this compound contributes to developing sensitive biomarkers for monitoring human and environmental exposure to aromatic hydrocarbons through urine analysis and biological monitoring programs . • Toxicological Mechanism Investigation : This hydroxylated PAH derivative enables research into the relationship between PAH structural characteristics and biological activity, particularly regarding oxidative stress responses and cellular toxicity mechanisms . Physical-Chemical Properties: This compound exhibits a melting point of 162°C and boiling point of 404.5°C at 760 mmHg, with a density of 1.244 g/cm³ . The hydroxyphenanthrene structure provides optimal characteristics for analytical detection methods including HPLC, GC-MS, and LC-MS applications in research settings. Important Notice: This product is intended For Research Use Only and is not appropriate for human or veterinary diagnostic or therapeutic applications. Proper personal protective equipment and handling procedures should be employed when working with this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B023603 Phenanthren-2-ol CAS No. 605-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthren-2-ol
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InChI

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWLZGITFNGGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O
Source PubChem
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DSSTOX Substance ID

DTXSID8052722
Record name Phenanthren-2-ol
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Molecular Weight

194.23 g/mol
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CAS No.

605-55-0
Record name 2-Hydroxyphenanthrene
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Record name Phenanthren-2-ol
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Advanced Synthetic Methodologies for Phenanthren 2 Ol and Its Derivatives

Established Synthetic Pathways for Phenanthrene (B1679779) Nucleus Derivatization

Several classical named reactions have been historically significant in the synthesis of the phenanthrene core structure, which can then be further modified to yield phenanthren-2-ol and its derivatives.

Bardhan-Sengupta Synthesis

The Bardhan-Sengupta synthesis is considered a classic method for fabricating the phenanthrene ring system. ias.ac.inquimicaorganica.org Developed by Jogendra C. Bardhan and Suresh C. Sengupta, this reaction sequence is still regarded as one of the convenient approaches for constructing this nucleus. ias.ac.in The synthesis typically involves the cyclodehydration of a substituted cyclohexanol (B46403) derivative. ias.ac.inwikipedia.org

The initial step often involves the condensation of a β-phenylethyl halide with a cyclic β-keto ester, such as ethyl cyclohexanone-2-carboxylate. ias.ac.inzenodo.org This is followed by hydrolysis and decarboxylation to yield a 2-β-phenylethylcyclohexanone. ias.ac.in Reduction of the ketone provides the corresponding cyclohexanol, which undergoes cyclodehydration with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to form an octahydrophenanthrene. ias.ac.inwikipedia.org Subsequent dehydrogenation, historically carried out using selenium, leads to the fully aromatic phenanthrene system. ias.ac.inwikipedia.org

A modification of the Bardhan-Sengupta synthesis aimed to eliminate the troublesome hydrolysis step of alkylated ketoesters and prevent spirane formation during cyclization. This involved the alkylation of 2-carbethoxycyclohexanone or 4-methoxy-2-carbethoxycyclohexanone with β-arylethyl bromides, followed by reaction with methylmagnesium iodide and then sulfuric acid to synthesize octahydrophenanthrenes with an angular carboxyl group. acs.org Aromatization of these octahydrophenanthrenes resulted in the loss of the angular carboxyl group. acs.org

Data Table: Key Steps in a Modified Bardhan-Sengupta Synthesis

StepReactantsReagents/ConditionsProduct
Alkylation2-carbethoxycyclohexanone or 4-methoxy-2-carbethoxycyclohexanone, β-arylethyl bromides-Alkylated ketoester
Grignard ReactionAlkylated ketoesterMethylmagnesium iodideIntermediate
Cyclization/DehydrationIntermediateSulfuric acidOctahydrophenanthrene with angular carboxyl group
AromatizationOctahydrophenanthrene with angular carboxyl groupDehydrogenation (e.g., Se)Phenanthrene

Haworth Synthesis

The Haworth synthesis is another widely used method for the construction of the phenanthrene ring system, often starting from naphthalene (B1677914). quimicaorganica.orgiptsalipur.org This method is based on Friedel-Crafts acylation reactions. quimicaorganica.org

The typical Haworth synthesis involves the Friedel-Crafts acylation of naphthalene with succinic anhydride (B1165640) to form a β-naphthoylpropionic acid. quimicaorganica.org To favor acylation at the beta (C2) position of naphthalene, the reaction is usually carried out at temperatures above 60 °C. quimicaorganica.org The resulting keto acid is then reduced, often using Clemmensen reduction (Zn-Hg/HCl), to yield a phenylbutanoic acid derivative. iptsalipur.org Intramolecular cyclization of this acid, typically catalyzed by polyphosphoric acid or sulfuric acid, forms a tetralone intermediate. iptsalipur.org Subsequent reduction of the ketone and dehydrogenation (e.g., with palladium on carbon at high temperatures) furnishes the aromatic phenanthrene. iptsalipur.org

A drawback of the Haworth synthesis is that the final cyclization step to form the third ring fused to naphthalene may not be entirely selective, potentially leading to the formation of isomers. quimicaorganica.org However, modifications to the basic scheme, such as using substituted naphthalenes or succinic anhydrides, allow for the synthesis of substituted phenanthrenes with substituents in known positions. spcmc.ac.innowgonggirlscollege.co.in

Data Table: General Haworth Synthesis Pathway to Phenanthrene

StepReactantsReagents/ConditionsProduct
AcylationNaphthalene, Succinic anhydrideFriedel-Crafts catalyst (e.g., AlCl₃), > 60 °Cβ-Naphthoylpropionic acid
Reductionβ-Naphthoylpropionic acidClemmensen reduction (Zn-Hg/HCl)Phenylbutanoic acid derivative
CyclizationPhenylbutanoic acid derivativeAcid catalyst (e.g., PPA, H₂SO₄)Tetralone intermediate
ReductionTetralone intermediateReduction (e.g., Zn-Hg/HCl)Tetrahydrophenanthrene
DehydrogenationTetrahydrophenanthreneDehydrogenation catalyst (e.g., Pd/C), high temperaturePhenanthrene

Pschorr Synthesis

The Pschorr synthesis is a method for synthesizing phenanthrene derivatives through the intramolecular arylation of diazotized o-aminocinnamic acids. drugfuture.comscispace.com This reaction involves the generation of an aryl radical intermediate from a diazonium salt, which then undergoes cyclization onto an adjacent aromatic ring. drugfuture.combeilstein-journals.org

In the context of phenanthrene synthesis, the Pschorr reaction can start with precursors like o-nitrobenzaldehyde and phenylacetic acid, which react to form a nitrophenyl cinnamic acid derivative. scispace.com Reduction of the nitro group to an amine and subsequent diazotization yields the key diazonium salt. scispace.com Decomposition of the diazonium salt, often initiated photochemically or catalytically (e.g., with copper powder), leads to intramolecular cyclization and the formation of the phenanthrene ring system, often with a carboxylic acid group at the 9-position. scispace.compublish.csiro.au Decarboxylation can then yield the desired phenanthrene. The Pschorr synthesis allows for the preparation of substituted phenanthrenes with substituents in defined positions. nowgonggirlscollege.co.in

Data Table: Generalized Pschorr Synthesis Route to Phenanthrene

StepReactantsReagents/ConditionsProduct
Condensationo-nitrobenzaldehyde, Phenylacetic acid-Nitrophenyl cinnamic acid derivative
ReductionNitrophenyl cinnamic acid derivativeReducing agentAminophenyl cinnamic acid derivative
DiazotizationAminophenyl cinnamic acid derivativeNitrous acidDiazonium salt
CyclizationDiazonium saltPhotochemical or catalytic initiation (e.g., Cu)Phenanthrene-9-carboxylic acid derivative
DecarboxylationPhenanthrene-9-carboxylic acid derivativeHeatingPhenanthrene

Contemporary Approaches in this compound Synthesis

Modern synthetic methodologies offer more direct and often more efficient routes to this compound and its substituted derivatives, moving beyond the multi-step construction of the basic phenanthrene nucleus followed by functionalization.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of phenanthrene derivatives, including this compound, often enabling the formation of carbon-carbon and carbon-oxygen bonds with high selectivity. researchgate.netespublisher.com

One approach involves direct C-H activation and hydroxylation of phenanthrene catalyzed by palladium(II). Using Pd(OAc)₂ with an oxidant like PhI(OAc)₂ in trifluoroacetic acid (TFA), a hydroxyl group can be introduced regioselectively at the C2 position. This method is reported to achieve good yields (72–78%) with excellent regiocontrol, proceeding via a six-membered palladacycle intermediate. The mechanism involves electrophilic palladation, oxidative addition of the oxidant to Pd(II) to form Pd(IV), and reductive elimination to release the hydroxylated product and regenerate the Pd(II) catalyst.

Palladium-catalyzed cascade reactions have also been developed for the synthesis of phenanthrenols. One such method involves a sequence of palladium-catalyzed Suzuki/Heck reactions followed by Michael addition. researchgate.net This approach utilizes a palladium catalyst for the reaction between a chalcone (B49325) and a 2-bromophenylboronic acid, leading to the formation of the phenanthrene core with a hydroxyl group or a precursor to it. researchgate.net The selectivity of this cascade reaction can be controlled by tuning the reaction conditions, such as solvent and reagent concentrations. researchgate.net

Another palladium-catalyzed strategy for synthesizing phenanthrenes, which could potentially be adapted for this compound synthesis, involves a domino reaction of aryl iodides, 2-bromophenylboronic acid, and norbornadiene. researchgate.net This one-pot three-component reaction utilizes norbornadiene to activate an ortho C-H bond and as a source of ethylene (B1197577) via a retro-Diels-Alder reaction. researchgate.net Palladium-catalyzed C-H arylation, cyclization, and migration tandem reactions have also been reported for the synthesis of phenanthrenes. acs.org

Data Table: Palladium-Catalyzed Synthesis Approaches

MethodKey Transformation(s)Example ReactantsReported Yield (this compound or derivative)
Pd(II)-Catalyzed C-H HydroxylationDirect C-H activation and hydroxylationPhenanthrene, Pd(OAc)₂, PhI(OAc)₂, TFA72–78% (this compound)
Pd-Catalyzed Cascade (Suzuki/Heck)Suzuki/Heck reaction, Michael additionChalcone, 2-bromophenylboronic acid, Pd catalystLow to good yields (Phenanthrenols) researchgate.net
Pd-Catalyzed Domino (Catellani-type)C-H activation, retro-Diels-AlderAryl iodide, 2-bromophenylboronic acid, norbornadieneGood yields (Phenanthrenes) researchgate.net
Pd(II)-Catalyzed TandemC-H arylation, cyclization, migration-Good to excellent yields (Phenanthrenes) acs.org

Enzymatic Synthesis Approaches

Enzymatic methods offer a potentially regioselective and environmentally friendly route to hydroxylated PAHs, including this compound. Certain enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of aromatic hydrocarbons.

Studies have shown that cytochrome P450 enzymes, such as CYP1A1, can selectively hydroxylate phenanthrene at the C2 position in aqueous buffer systems. For instance, a study using recombinant Escherichia coli expressing CYP1A1 achieved a 68% conversion of phenanthrene to this compound when NADPH was used as a cofactor. The proposed mechanism involves a radical rebound process, where a high-valent iron-oxo species (Compound I) abstracts a hydrogen atom from the C2 position of phenanthrene, followed by the rebound of a hydroxyl radical to form the C-OH bond.

Enzymatic synthesis approaches often offer advantages in terms of regioselectivity and milder reaction conditions compared to traditional chemical methods. However, factors such as enzyme activity, stability, and cofactor availability can influence the efficiency and scalability of these processes.

Data Table: Enzymatic Synthesis of this compound

Enzyme SystemSubstrateConditionsConversion/Yield (this compound)Proposed Mechanism
Recombinant E. coli expressing CYP1A1PhenanthreneAqueous buffer, NADPH cofactor68% conversion Radical rebound

Photocyclization of Stilbenes and Analogues

Photocyclization of stilbenes is a classical and widely utilized method for constructing the phenanthrene ring system. This approach typically involves the UV irradiation of a cis-stilbene (B147466) derivative, which undergoes electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidative dehydrogenation, often facilitated by an oxidant like iodine, leads to the fully aromatic phenanthrene core beilstein-journals.orgnih.gov.

The reaction proceeds through the photoisomerization of the more readily available E-stilbene to the reactive Z-isomer. The Z-olefin then undergoes photocyclization to yield the corresponding dihydrophenanthrene beilstein-journals.org. The final step involves the oxidation of the dihydrophenanthrene to the phenanthrene, with iodine being a common oxidant beilstein-journals.orgnih.gov. Hydroiodic acid (HI) is a byproduct of this oxidation and can be quenched by additives such as propylene (B89431) oxide or tetrahydrofuran (B95107) (THF) beilstein-journals.orgoup.com.

Modifications to this classical method have been developed to improve efficiency and broaden the scope. One such modification involves the irradiation of stilbenes possessing a sulfonyl group on the central double bond in the presence of a base nih.gov. This protocol has been successfully applied to the synthesis of various phenanthrenes and phenanthrenoids nih.gov. Continuous flow systems have also been developed to address the scalability limitations of traditional batch photocyclization, allowing for the gram-scale synthesis of functionalized phenanthrenes and helicenes in good yields beilstein-journals.org. In one continuous flow setup, E-stilbene was converted to phenanthrene in 94-95% yield using iodine as the oxidant and degassed toluene (B28343) as the solvent with THF as an additive beilstein-journals.org.

Aryne-Diels-Alder Cycloaddition and Bridge Extrusion Methodologies

Aryne chemistry offers powerful strategies for the construction of aromatic systems, including phenanthrenes. Arynes are highly reactive intermediates that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new rings caltech.edu. While the direct application of aryne-Diels-Alder cycloaddition specifically for the synthesis of this compound is not explicitly detailed in the provided search results, the methodology of employing arynes for the rapid functionalization and construction of aromatic rings is well-established caltech.eduacs.org.

The Diels-Alder reaction, a [4+2] cycloaddition, is a crucial tool in organic synthesis for building complex cyclic molecules researchgate.net. Dienophiles (alkenes or alkynes) and dienes can be used in a broad range of cycloadditions researchgate.net. The concept of bridge extrusion, often following a cycloaddition, is a strategy used to introduce aromaticity into a newly formed ring system. For instance, the Diels-Alder reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides followed by SO2 elimination and electrocyclization has been shown to yield aryl/hetero-aryl fused phenanthrene derivatives rsc.org. This exemplifies how a cycloaddition followed by an extrusion process can lead to the formation of the phenanthrene core.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods anton-paar.com. While a direct microwave-assisted synthesis of this compound was not specifically found, microwave-assisted protocols have been successfully applied to the synthesis of various phenanthrene derivatives and related polycyclic aromatic systems nih.govresearchgate.netshd-pub.org.rs.

Microwave-assisted reactions can enhance reaction rates by efficiently heating the reaction mixture through dielectric heating effects anton-paar.com. This technique has been employed in the regioselective synthesis of partially reduced phenanthrenes using functionalized precursors under microwave irradiation with specific bases nih.govresearchgate.net. For example, a microwave-assisted base-dependent regioselective synthesis provided 3-aryl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitriles in excellent yield nih.govresearchgate.net. The use of microwave irradiation in the synthesis of phenanthrene fused-tetrahydrodibenzo-acridinones also highlights its utility in constructing complex phenanthrene-containing molecules anton-paar.com.

Regioselectivity and Stereoselectivity in this compound Functionalization

Regioselectivity and stereoselectivity are critical considerations in the functionalization of this compound to obtain specific derivatives with desired properties. While comprehensive details specifically on the regioselective and stereoselective functionalization of this compound are limited in the provided search results, some general principles and related examples can be discussed.

The phenanthrene system has multiple positions available for substitution, and controlling the regiochemical outcome of functionalization reactions is a significant challenge rsc.org. For 9-hydroxyphenanthrene, regioselective functionalization, particularly at the C1-C8 positions, is noted as challenging rsc.org. However, advances in regioselective functionalization of 9-phenanthrenols and their ether derivatives on different sites have been reviewed, detailing reaction mechanisms rsc.org.

In the broader context of organic synthesis, regioselectivity in reactions involving aromatic systems and olefins can be influenced by electronic biases and steric factors nih.gov. Stereoselectivity is particularly important when creating chiral centers or controlling the geometry of double bonds nih.govnih.gov. For instance, in the synthesis of alkenyl electrophiles from olefins, regioselective C-H functionalization and high stereoselectivity have been achieved in some cases, potentially through mechanisms involving specific cycloadditions nih.gov. While these examples are not directly focused on this compound, they illustrate the strategies and challenges involved in controlling selectivity in polycyclic systems.

Postsynthetic functionalization of related helical aromatic systems, such as oxahelicenes, has demonstrated selective bromination at specific positions, which can then be utilized for further transformations chinesechemsoc.org. This suggests that directed functionalization approaches could potentially be applied to this compound derivatives.

Synthesis of Biologically Active this compound Analogues and Metabolites

Phenanthrene derivatives, including hydroxylated forms, are found as metabolites and also serve as scaffolds for various biologically active compounds, such as alkaloids and steroids. The synthesis of these analogues and metabolites is crucial for understanding their biological roles and developing new therapeutic agents.

Hydroxylated Phenanthrene Metabolites

Phenanthrene undergoes metabolism in biological systems, primarily through epoxidation followed by hydrolysis, leading to the formation of various hydroxylated derivatives tandfonline.com. These metabolites are often used as biomarkers of exposure to polycyclic aromatic hydrocarbons (PAHs) nih.gov. For example, 3-hydroxyphenanthrene is a widely used biomarker for PAH exposure nih.gov.

The synthesis of specific hydroxylated phenanthrene metabolites is important for their identification, quantification, and toxicological studies. A simple and convenient synthesis of labeled 9-hydroxyphenanthrene, a key phenanthrene metabolite, has been developed tandfonline.comtandfonline.com. This synthesis starts from labeled phenanthrene and involves steps such as bromination and a copper-catalyzed nucleophilic aromatic substitution tandfonline.com. This method is particularly useful for preparing stable-labeled internal standards for the quantification of hydroxylated PAHs in biological samples using techniques like GC-MS/MS tandfonline.comtandfonline.com.

Other hydroxylated phenanthrene metabolites, such as 1-hydroxyphenanthrene, 2&3-hydroxyphenanthrene, and 4-hydroxyphenanthrene, have also been targeted for synthesis to facilitate their analysis in human urine samples researchgate.net. The synthesis of metabolic intermediates and metabolites is required for research on the microbial degradation pathways of PAHs researchgate.net.

Mechanistic Investigations of Phenanthren 2 Ol Biological Activities

Antitumor and Cytotoxic Mechanisms

The antitumor effects of phenanthrene (B1679779) derivatives are multifaceted, involving the modulation of cell cycle progression, induction of programmed cell death (apoptosis), and direct cytotoxic interactions with various cancer cell lines. The specific chemical structure of each derivative plays a crucial role in its bioactivity.

Cell Cycle Progression Modulation

Phenanthrene compounds have been shown to interfere with the normal progression of the cell cycle in cancerous cells, a critical mechanism for inhibiting tumor growth. nih.govnih.gov The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of this cycle can lead to cell cycle arrest, preventing cancer cells from multiplying.

Research has indicated that certain phenanthrene derivatives can induce cell cycle arrest at different phases, depending on the specific compound and the type of cancer cell. For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase, while others may lead to arrest in the G1 phase. mdpi.com This modulation of the cell cycle is a key aspect of their antiproliferative effects. mdpi.com

Apoptosis Induction

A primary mechanism through which phenanthrene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comnih.gov Unlike necrosis, which is a form of uncontrolled cell death that can lead to inflammation, apoptosis is a regulated process that eliminates damaged or unwanted cells without harming surrounding tissues.

Studies have revealed that phenanthrenes can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. nih.govresearchgate.net This pathway involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.commdpi.com Phenanthrene derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones. mdpi.com This shift in the balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases (such as caspase-3 and caspase-9), ultimately leading to the execution of the apoptotic program. researchgate.net

Interaction with Cancer Cell Lines

The cytotoxic effects of phenanthren-2-ol and its derivatives have been demonstrated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for various phenanthrene compounds in different cancer cell types.

Table 1: Cytotoxicity of Phenanthrene Derivatives against Various Human Cancer Cell Lines

Phenanthrene DerivativeCancer Cell LineIC50 (µM)
Compound 1 (from Bletilla striata)A549 (Lung Carcinoma)6.86 ± 0.71
Compound 2 (from Bletilla striata)A549 (Lung Carcinoma)8.34 ± 0.53
Calanquinone AMCF-7 (Breast Adenocarcinoma)0.08 (µg/mL)
DenbinobinHepG2 (Hepatocellular Carcinoma)1.06 (µg/mL)
Cymucronin CU-87 MG (Glioblastoma)19.91 ± 4.28
NudolU-87 MG (Glioblastoma)17.07 ± 3.72

The data in Table 1, compiled from various studies, illustrates the potent cytotoxic activity of these compounds and their potential as anticancer agents. nih.govmdpi.comnih.gov For example, a phenanthrene derivative isolated from Bletilla striata demonstrated a significantly lower IC50 value against A549 lung cancer cells compared to normal human lung cells, indicating a degree of selectivity for cancer cells. mdpi.com

Structure-Activity Relationships in Cytotoxicity

The cytotoxic potency of phenanthrene derivatives is intrinsically linked to their chemical structure. rotman-baycrest.on.canih.govresearchgate.net Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their anticancer activity. rotman-baycrest.on.canih.gov

Key structural determinants for cytotoxicity include:

Substituents on the Phenanthrene Ring: The type, number, and position of substituent groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, significantly influence the biological activity. nih.gov

Degree of Polymerization: Biphenanthrenes, which are dimers of phenanthrene units, have generally been found to exhibit stronger cytotoxic effects compared to their monomeric counterparts. mdpi.com

Other Functional Groups: The presence of other moieties, such as p-hydroxybenzyl groups, can also modulate the cytotoxicity. mdpi.com

For instance, studies on phenanthrenequinones have shown that the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-3 position are important for their potent cytotoxic properties. nih.gov The substitution pattern on the phenanthrene skeleton is a critical factor in determining the compound's ability to interact with its cellular targets and induce a cytotoxic response. nih.govresearchgate.net

Anti-inflammatory Pathways and Effects

In addition to their antitumor properties, phenanthrene derivatives have demonstrated significant anti-inflammatory activities. nih.gov Chronic inflammation is a key contributing factor to the development and progression of various diseases, including cancer. mdpi.com The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.

Phenanthrenoids have been described for their anti-inflammatory properties in the Juncaceae family of plants. nih.gov The anti-inflammatory effects are often attributed to their ability to interfere with the production and signaling of pro-inflammatory mediators.

Modulation of Inflammatory Markers (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. nih.govnih.govfrontiersin.orgassaygenie.com It is primarily produced by immune cells such as macrophages and is a key mediator in a wide range of inflammatory diseases. mdpi.comnih.gov

The biological functions of TNF-α are mediated through its interaction with two distinct receptors, TNFR1 and TNFR2. nih.gov The signaling pathways initiated by TNF-α can lead to a variety of cellular responses, including inflammation, apoptosis, and cell proliferation. mdpi.com Phenanthrene derivatives have been shown to exert anti-inflammatory effects by modulating the expression of such inflammatory markers. While direct and specific mechanistic studies on this compound's interaction with the TNF-α pathway are still emerging, the broader class of phenanthrenes has shown the ability to reduce the levels of pro-inflammatory mediators in cellular models of inflammation. This suggests that their anti-inflammatory action may, at least in part, be due to the downregulation of key inflammatory cytokines like TNF-α.

Antimicrobial Properties

Phenanthrene compounds, a class of polycyclic aromatic hydrocarbons to which this compound belongs, have demonstrated a range of antimicrobial activities. Research into various hydroxylated and substituted phenanthrenes reveals their potential to inhibit the growth of bacteria, fungi, and viruses through different mechanisms of action.

The antibacterial potential of phenanthrene derivatives has been investigated against a variety of pathogens, including drug-resistant strains. nih.gov Studies have shown that these compounds can be particularly effective against Gram-positive bacteria. frontiersin.org

One notable derivative, blestriacin, a dihydro-biphenanthrene, exhibits significant bactericidal activity against all tested clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govfrontiersin.org Its mechanism is reported to involve the disruption of the bacterial membrane's integrity and the loss of membrane potential. frontiersin.org The minimum inhibitory concentrations (MICs) for blestriacin against these pathogens typically range from 2 to 8 μg/mL. frontiersin.org Furthermore, the spontaneous mutation frequency of S. aureus to blestriacin was found to be lower than 10⁻⁹, suggesting a low propensity for resistance development. frontiersin.org

Other studies on phenanthrenes isolated from natural sources like the Juncaceae family have also identified potent antibacterial agents. researchgate.netnih.gov For instance, a phenanthrene isolated from Juncus effusus displayed significant antibacterial activity against Bacterium paratyphosum B and Micrococcus lysodeikticus. researchgate.net Similarly, compounds from Juncus articulatus were effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Phenanthrene Derivatives

Compound/SourceBacterial Strain(s)Activity (MIC)Reference
BlestriacinStaphylococcus aureus (including MRSA)2-8 μg/mL frontiersin.org
Phenanthrene from Juncus effususBacterium paratyphosum B12.5 μg/mL researchgate.net
Phenanthrene from Juncus effususMicrococcus lysodeikticus25 μg/mL researchgate.net
Dehydrojuncuenin B (from J. articulatus)MSSA & MRSA15.1 μM nih.gov
Juncatrin B (from J. articulatus)MSSA & MRSA15.3 μM nih.gov

Certain phenanthrene derivatives have demonstrated notable efficacy against pathogenic fungi. The structure of the phenanthrene nucleus, including the position of hydroxyl and methoxy groups, appears to modulate the antifungal activity and its spectrum. researchgate.net

Research on a new phenanthrene isolated from the aerial parts of Juncus effusus showed remarkable activity against six agricultural pathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum, with MIC values ranging from 3.125 to 12.5 μg/mL. researchgate.net Another study highlighted that phenanthrene derivatives from Dioscorea batatas possess potent antifungal properties. researchgate.net Specifically, 6,7-dihydroxy-2,4-dimethoxyphenanthrene was found to have strong activity against Candida albicans. researchgate.net Additionally, methanol (B129727) extracts from Juncus maritimus, containing phenanthren-3-ol derivatives, were effective against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum. aip.org

Table 2: Antifungal Activity of Selected Phenanthrene Derivatives

Compound/SourceFungal Strain(s)Activity (MIC)Reference
Phenanthrene from Juncus effususRhizoctonia solani, Verticillium dahliae Kleb, Sclerotinia sclerotiorum, Gibberella saubinetii, Bipolaris zeicola, Phytophthora parasitica3.125-12.5 μg/mL researchgate.net
6,7-dihydroxy-2,4-dimethoxyphenanthreneCandida albicansStrong activity (MIC/MFC reported) researchgate.net
Methanol extract with phenanthren-3-ol derivativesTrichophyton mentagrophytes, Microsporum gypseumComplete inhibition (0.00 mm colony diameter) at 5, 10, 15 mg/ml aip.org

The antiviral properties of phenanthrenes have been explored, with studies indicating their potential to inhibit various viruses. Research on phenanthrenes isolated from the medicinal plant Bletilla striata showed that several of these compounds significantly inhibited Influenza A virus (H3N2). nih.gov The inhibitory effects were observed in both in vivo embryonated chicken egg models and in vitro Madin-Darby canine kidney (MDCK) cell models. nih.gov For the in vitro simultaneous treatment, the 50% inhibition concentrations (IC₅₀) ranged from 14.6 ± 2.4 to 43.3 ± 5.3 μM. nih.gov The mechanisms of action for these compounds are thought to involve the inhibition of neuraminidase (NA) and viral matrix proteins. nih.gov Other research has focused on synthesizing phenanthrene-containing N-heterocyclic compounds that exhibit good activity against the Tobacco Mosaic Virus (TMV). semanticscholar.org

Antioxidant Activities and Oxidative Stress Modulation

The phenanthrene structure is a scaffold for compounds with significant antioxidant properties. nih.gov These activities are heavily dependent on the number and position of hydroxyl groups on the phenanthrene rings. nih.gov The antioxidant mechanisms involve direct scavenging of free radicals and modulation of cellular processes related to oxidative stress. nih.govtandfonline.com

The interaction of phenanthrene compounds with reactive oxygen species (ROS) is complex, with some derivatives acting as potent ROS scavengers while others can contribute to ROS generation.

Several studies have demonstrated the ROS scavenging ability of phenanthrene derivatives. Phenanthrene alkaloids semi-synthesized from boldine (B1667363) inhibited ROS generation in stimulated neutrophils in a concentration-dependent manner, which was attributed to a direct ROS scavenging activity. nih.gov Phenanthrenes isolated from Cymbidium faberi also showed strong radical-scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH). tandfonline.com One compound, Shancidin, exhibited a particularly low IC₅₀ value of 6.67 ± 0.84 μM. tandfonline.com A phenanthrene derivative was also reported to significantly inhibit ROS production in THP-1 monocytic leukemia cells. nih.gov

Conversely, certain phenanthrene metabolites, such as 9,10-phenanthrenequinone (9,10-PQ), can generate ROS through redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which then reacts with oxygen to produce superoxide (B77818) radicals, leading to the formation of hydrogen peroxide and hydroxyl radicals. nih.gov The enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols can also lead to the production of ROS. acs.org This dual potential—to either scavenge or generate ROS—highlights the critical role that specific structural features of phenanthrene compounds play in their effect on cellular oxidative balance.

Lipid peroxidation is a key process in oxidative damage to cellular membranes. nih.gov Phenanthrene derivatives have shown the ability to inhibit this process. A study on a novel phenanthrene derivative isolated from the roots of Brassica rapa demonstrated high inhibitory activity against the oxidation of low-density lipoproteins (LDL). nih.gov The IC₅₀ values for this inhibition ranged from 2.9 to 7.1 μM, indicating potent protection against this form of lipid peroxidation. nih.gov

Antioxidant Enzyme Modulation (SOD, CAT)

Direct studies specifically investigating the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) by this compound are not extensively documented. However, research on its parent compound, phenanthrene, offers insights into how this class of molecules can interact with oxidative stress pathways.

Exposure to phenanthrene has been shown to induce oxidative stress. In a study involving female rats, phenanthrene exposure led to significantly elevated levels of SOD and malondialdehyde (MDA) in both the lung and liver, indicating a response to oxidative damage. nih.gov The cellular antioxidant defense system, which includes SOD and CAT, is the primary mechanism for mitigating the damaging effects of reactive oxygen species (ROS). researchgate.net SODs are crucial enzymes that convert superoxide radicals into hydrogen peroxide and molecular oxygen, while catalase then converts the hydrogen peroxide into water. nih.gov

In plant biology, studies on wheat leaves accumulating phenanthrene demonstrated that SOD, along with carotenoids, were the most effective antioxidants in scavenging superoxide radicals, highlighting the enzyme's critical role in response to phenanthrene-induced stress. nih.gov This suggests that compounds within the phenanthrene family can significantly impact the balance of antioxidant enzyme activity. However, without direct experimental data, the specific effects of the hydroxyl group at the C-2 position of this compound on SOD and CAT modulation remain an area for future investigation.

Other Pharmacological Effects

The phenanthrene nucleus is a core scaffold in numerous pharmacologically active compounds. researchgate.net While specific data for this compound is often limited, the activities of its derivatives provide a basis for understanding its potential therapeutic effects.

Analgesic Properties

The phenanthrene structure is fundamental to a potent class of analgesic drugs. researchgate.net The most well-known examples are opioid alkaloids such as morphine and codeine, which feature a hydrogenated phenanthrene core. scispace.com These compounds exert their effects by acting on opioid receptors in the central nervous system. While these established analgesics are complex derivatives, their efficacy underscores the importance of the phenanthrene framework in the development of pain-relieving medications. Currently, there is no specific research available that evaluates the analgesic properties of the simpler compound, this compound.

Antitussive Effects

Similar to its role in analgesics, the phenanthrene nucleus is present in key antitussive (cough-suppressing) agents. scispace.com Synthetic derivatives like dextromethorphan, a common ingredient in over-the-counter cough remedies, are based on this structure. scispace.comdrugbank.com Dextromethorphan is an NMDA receptor antagonist that acts on the cough center in the brain. nih.gov Codeine also possesses both analgesic and antitussive properties. nih.gov The pharmacological activity of these derivatives highlights the potential of the phenanthrene class in this therapeutic area, although specific antitussive studies on this compound have not been reported.

Antimalarial Activities

Research has demonstrated that derivatives of phenanthrene exhibit significant antimalarial activity. scispace.com Studies have focused on a class of compounds known as phenanthrenemethanols, which have been evaluated for their efficacy against the malaria parasite, Plasmodium falciparum. nih.govnih.gov

Two specific phenanthrenemethanols, WR 122,455 and WR 171,669, were tested in human trials and showed effectiveness in clearing parasitemia in individuals infected with both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Further studies in owl monkeys confirmed that WR 122,455 was approximately four times more active than chloroquine (B1663885) against sensitive strains and was fully active against resistant strains. nih.gov These findings indicate that the phenanthrene scaffold is a promising foundation for the development of antimalarial drugs.

Efficacy of Phenanthrenemethanol Derivatives Against P. falciparum
CompoundFindingOrganism/ModelReference
WR 122,455Cured 9/9 cases of chloroquine-resistant infection and 4/4 cases of chloroquine-sensitive infection.Humans nih.gov
WR 171,669Cured 6/6 cases of chloroquine-resistant infection and 3/3 cases of chloroquine-sensitive infection.Humans nih.gov
WR 122,455Showed four times the activity of chloroquine against chloroquine-sensitive strains. Fully active against chloroquine, pyrimethamine, or quinine-resistant strains.Owl Monkeys nih.gov

Anticonstipation Effects

Certain phenanthrene derivatives are utilized for their anticonstipation effects, particularly in the context of opioid-induced constipation. researchgate.net These drugs are typically opioid receptor antagonists that act peripherally, meaning they block the constipating effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system. drugbank.com This application demonstrates another facet of the pharmacological versatility of the phenanthrene chemical structure, although no research has been conducted on this compound for this effect.

Biotransformation and Metabolic Pathways in Biological Systems

Role as a Biomarker for PAH Exposure

Hydroxylated metabolites of phenanthrene, including this compound, are utilized as biomarkers to assess human exposure to polycyclic aromatic hydrocarbons (PAHs). While 1-hydroxypyrene (B14473) (1-OHP) is a commonly used biomarker for PAH exposure, phenanthrene metabolites are gaining importance because phenanthrene is the simplest PAH with a bay region, a feature linked to the carcinogenic potential of other PAHs. nih.govnih.gov

Urinary phenanthrene metabolites reflect the uptake and metabolic activation of PAHs. nih.gov For instance, r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), a downstream metabolite of phenanthrene, is considered a biomarker of both uptake and metabolic activation. nih.gov Studies in occupationally exposed workers, such as boilermakers exposed to residual oil fly ash, have shown that urinary trans, anti-PheT levels are comparable to 1-OHP levels, particularly in non-smokers. nih.gov

The concentrations of various hydroxylated phenanthrenes (OH-Phe), including 1-OH-Phe, 2-OH-Phe, 3-OH-Phe, and 4-OH-Phe, in urine have been correlated with airborne phenanthrene exposure in occupational settings. researchgate.net This makes these metabolites valuable tools for biomonitoring in workplaces where PAH exposure is a concern. In rats orally exposed to a mixture of PAHs, 3-hydroxyphenanthrene was detected in urine at significant concentrations, further supporting its use as an exposure biomarker. nih.gov

Microbial Metabolism and Bioremediation Potential

The microbial degradation of phenanthrene is a key process in the natural attenuation of this pollutant and holds significant potential for bioremediation strategies. Various bacterial species have been identified that can utilize phenanthrene as a sole source of carbon and energy. nih.gov

The metabolic pathways for phenanthrene degradation in bacteria typically initiate with the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. In Pseudomonas species, for example, phenanthrene is metabolized to 3,4-dihydroxyphenanthrene, which then undergoes ring cleavage. nih.gov An alternative pathway involves the formation of 1-hydroxy-2-naphthoic acid, which is further metabolized via intermediates such as 1,2-dihydroxynaphthalene. researchgate.netnih.gov The table below outlines some of the key bacterial genera capable of degrading phenanthrene and the initial steps in their metabolic pathways.

Microbial Degradation of Phenanthrene

Microorganism GenusKey Initial MetaboliteDegradation ContextSource
Pseudomonas3,4-DihydroxyphenanthreneSoil bioremediation nih.gov
Pseudomonas1-Hydroxy-2-naphthoic acidNovel metabolic pathway researchgate.net
Burkholderia1-Hydroxy-2-naphthoic acidModel soil systems nih.gov
AchromobacterNot specifiedPAH degradation nih.gov
SphingobiumNot specifiedPAH degradation nih.gov

The efficiency of microbial degradation can be enhanced in bioreactor systems. For instance, the use of two-liquid phase-partitioning bioreactors has been shown to achieve complete biodegradation of phenanthrene within a few days. nih.gov The combination of plant and bacterial remediation (phytoremediation) has also demonstrated significantly higher removal rates of phenanthrene from contaminated soil compared to using either method alone. acs.org

Human Metabolism Studies

In humans, phenanthrene is metabolized by cytochrome P450 (CYP) enzymes into various hydroxylated derivatives (phenols) and dihydrodiols. researchgate.net The primary phenolic metabolites include 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene. researchgate.net The formation of these metabolites is a key step in the detoxification and elimination of phenanthrene from the body.

The metabolic activation of phenanthrene can also proceed through the "diol epoxide" pathway. This pathway involves the formation of phenanthrene dihydrodiols, such as phenanthrene-1,2-dihydrodiol, which can be further metabolized to diol epoxides. nih.gov While phenanthrene itself is not classified as a human carcinogen, this pathway is significant because it is the same pathway through which potent carcinogens like benzo[a]pyrene (B130552) exert their effects. nih.gov The end product of this pathway for phenanthrene is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT), which can be measured in urine. frontiersin.org

Studies administering deuterated phenanthrene to smokers have shown that there is significant inter-individual variation in the extent of metabolic activation to PheT. frontiersin.org Following metabolism, the phenols and dihydrodiols are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine. nih.gov

Environmental Dynamics and Toxicological Research of Phenanthren 2 Ol

Environmental Occurrence and Distribution

The presence of Phenanthren-2-ol in the environment is closely linked to the sources and distribution of its parent compound, phenanthrene (B1679779), and the processes that lead to its formation.

Sources (Combustion, Industrial Processes, Natural Occurrence)

This compound is primarily recognized as a metabolic or environmental transformation product of phenanthrene. uni.lu Phenanthrene, a three-ring PAH, is widely distributed in the environment, originating from both natural and anthropogenic sources. umweltprobenbank.decanada.ca Major anthropogenic sources include the incomplete combustion of organic materials, such as fossil fuels, wood, and refuse. canada.caepa.govfrontiersin.org Industrial activities, including coal tar and creosote (B1164894) production, asphalt (B605645) manufacturing, and aluminum smelting, also contribute significantly to PAH emissions. canada.caepa.gov Natural sources of phenanthrene include forest fires, volcanic eruptions, and crude oil. canada.cawikipedia.org While phenanthrene is directly released from these sources, this compound is typically formed through the biological metabolism by microorganisms or environmental transformation processes acting upon phenanthrene. uni.luresearchgate.netnih.gov Phenanthrene derivatives, known as phenanthrenoids, also occur naturally in some plants, particularly in the Orchidaceae family. wikipedia.org

Presence in Environmental Matrices (Soil, Water, Sediments, Air)

As a metabolite or transformation product of the ubiquitous PAH phenanthrene, this compound can be detected across various environmental matrices. Research indicates its presence in soil, water, and sediments. researchgate.netnih.gov PAHs, including phenanthrene and its metabolites, accumulate in soil and sediments due to their relatively low water solubility and high lipophilicity, making these matrices important sinks. canada.cafrontiersin.orgnih.gov Studies have specifically identified this compound in water samples, highlighting its occurrence in aquatic environments. canada.ca The distribution of this compound in these matrices is influenced by the distribution of phenanthrene, as well as the specific environmental conditions that promote its formation and affect its mobility and degradation. In air, lower molecular weight PAHs like phenanthrene can exist in the vapour phase, while higher molecular weight PAHs are more likely to be adsorbed onto particles; intermediate PAHs partition between both phases depending on temperature. nih.gov this compound, being a hydroxylated derivative, may exhibit different partitioning behavior compared to the parent phenanthrene due to its increased polarity.

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by processes such as bioaccumulation, persistence, and degradation.

Bioaccumulation and Persistence

The environmental persistence and potential for bioaccumulation of this compound are important considerations for assessing its ecological risk. Parent PAHs like phenanthrene are known for their persistence in the environment and potential to bioaccumulate in organisms, particularly in lipid-rich tissues, due to their lipophilic nature. canada.caresearchgate.netnih.govvliz.beoup.com Hydroxylated PAHs (OH-PAHs), including this compound, are generally more polar than their parent PAHs because of the added hydroxyl group. researchgate.netiarc.fr This increased polarity can influence their partitioning behavior between environmental compartments and potentially affect their uptake and elimination kinetics in organisms. researchgate.net While some studies suggest that increased polarity might lead to lower bioaccumulation potential compared to the parent PAH in certain cases, the behavior is compound-specific. researchgate.net Research indicates that metabolites of phenanthrene, including this compound, can persist in various environmental compartments and have been detected in biological samples, suggesting exposure or potential accumulation. canada.ca The extent of bioaccumulation of this compound in organisms depends on various factors, including the species, exposure route, and environmental conditions. vliz.beoup.com

Degradation Pathways in the Environment

This compound can undergo various degradation processes in the environment, which influence its persistence and ultimate fate.

Photodegradation is a significant transformation pathway for this compound, particularly in aquatic environments exposed to sunlight. Studies have investigated the photodegradation of hydroxylated phenanthrenes, including this compound (2-phenanthrol), demonstrating that these compounds can be degraded through both direct and indirect photolytic mechanisms. wikipedia.orgresearchgate.net Direct photolysis occurs when this compound molecules directly absorb solar radiation, leading to their chemical breakdown. researchgate.netescholarship.org Indirect photolysis involves the degradation of this compound through reactions with reactive species generated by the absorption of light by other substances in the water, such as dissolved organic matter (DOM), nitrate, or nitrite. wikipedia.orgresearchgate.netrsc.org These photosensitizers can produce reactive intermediates like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited states of DOM (³DOM*), which can then react with this compound. wikipedia.orgrsc.orgnih.govscispace.com

Research indicates that phenanthrols can undergo relatively rapid photodegradation compared to the parent compound phenanthrene. wikipedia.org Studies under simulated solar irradiation have reported photodegradation half-lives for this compound, illustrating the efficiency of this process under certain conditions. wikipedia.org The rate of photodegradation is influenced by environmental factors such as light intensity and wavelength, as well as the concentration and nature of photosensitizers and quenchers present in the water matrix. wikipedia.orgrsc.org The presence of DOM, for example, can significantly influence indirect photodegradation rates. wikipedia.orgrsc.orgnih.gov

Detailed research findings on the photodegradation half-lives of this compound (2-phenanthrol) under simulated solar irradiation in different aqueous matrices have been reported. wikipedia.org

ConditionPhotodegradation Half-life (h)Source
Pure Water1.5 wikipedia.org
Water with 5 mg C/L DOM0.4 wikipedia.org

These data indicate that the presence of dissolved organic matter can accelerate the photodegradation rate of this compound. wikipedia.org

Biodegradation by Microbial Communities

Specific detailed studies focusing solely on the biodegradation pathways and rates of this compound by microbial communities are limited in the provided search results. While extensive research exists on the microbial degradation of the parent compound, phenanthrene, identifying various bacterial and fungal species capable of breaking down this tricyclic aromatic hydrocarbon, these studies primarily investigate the transformation of phenanthrene into various metabolites, which can include hydroxylated forms like this compound. The role of this compound as a substrate for further microbial degradation, as opposed to being an end-product or intermediate metabolite in phenanthrene degradation, is not explicitly detailed in the search results.

Leaching Potential in Soils

Ecotoxicological Investigations

Ecotoxicological research specifically on this compound is limited in the provided context. Much of the available toxicological data for related compounds focuses on the parent PAH, phenanthrene, or mixtures of PAHs and their metabolites.

Toxicity to Aquatic Organisms (e.g., Nematodes)

Direct studies investigating the toxicity of this compound to aquatic organisms, such as nematodes, were not found in the provided search results. Research on the toxicity of PAHs to aquatic life, including nematodes like Caenorhabditis elegans and Diplolaimelloides delyi, primarily reports on the effects of the parent compound, phenanthrene. These studies have shown that phenanthrene can affect nematode population growth, development time, and reproduction, with toxicity potentially exacerbated by environmental factors like temperature. researchgate.netvliz.beresearchgate.nettandfonline.com However, the specific toxicity of the hydroxylated derivative, this compound, to these organisms is not detailed.

Cytotoxicity and Oxidative Stress in Earthworms

Specific research on the cytotoxicity and induction of oxidative stress by this compound in earthworms is not present in the provided search results. Studies examining the effects of PAHs on earthworms, such as Eisenia fetida, have demonstrated that exposure to phenanthrene can induce cytotoxicity and oxidative stress, characterized by increased reactive oxygen species (ROS) generation, lipid peroxidation, and alterations in antioxidant enzyme activities like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.govresearchgate.netresearchgate.netnih.gov These findings pertain to the parent compound, and data specifically on the effects of this compound on earthworm cellular health and oxidative balance are not provided.

Developmental Toxicity in Model Organisms

Studies specifically assessing the developmental toxicity of this compound in commonly used model organisms were not identified in the provided search results. Research on the developmental toxicity of PAHs, including phenanthrene and some of its alkylated or substituted derivatives, has been conducted using models such as embryonic zebrafish and Atlantic haddock. researchgate.netnorden.orgnih.govepa.goveuropa.eu While some hydroxylated phenanthrene metabolites have been examined in the context of developmental toxicity, specific data for this compound's effects on development in these or other model organisms are not detailed in the search results.

Genotoxicity and Mutagenicity Studies

Specific genotoxicity and mutagenicity studies focused solely on this compound are not extensively reported in the provided search results. General evaluations of PAH genotoxicity and mutagenicity often include the parent compound phenanthrene, which has shown mixed or equivocal results in various in vitro and in vivo assays. europa.eunih.govindustrialchemicals.gov.auplos.orgplos.org Some sources indicate a lack of specific data for the genotoxicity and carcinogenicity of 2-hydroxyphenanthrene (this compound). chemicalbook.com While certain hydroxylated PAH derivatives have been investigated for their mutagenic potential, specific findings for this compound are not detailed in the provided information.

Carcinogenicity Assessment (as PAH Metabolite)

Polycyclic aromatic hydrocarbons (PAHs) are known for their potential carcinogenic, mutagenic, and teratogenic properties. Phenanthrene, the parent compound of this compound, is often used as a model substrate for studying the metabolism of carcinogenic PAHs because it is the smallest PAH possessing both Bay and K-region conformations that can lead to the formation of different reactive species. frontiersin.orgopenbiotechnologyjournal.com While phenanthrene itself is generally not considered mutagenic or carcinogenic, its metabolic activation can lead to the formation of reactive metabolites. ethz.ch

The metabolic activation of PAHs typically involves enzymes like cytochrome P450 (CYP) monooxygenases, particularly CYP1A, which can metabolize PAHs into electrophilic metabolites capable of forming DNA adducts. icm.edu.pliarc.fr These DNA adducts are considered key molecular events in the initiation of mutations and cancer. iarc.fr

This compound is a phenolic metabolite of phenanthrene. The formation of hydroxylated PAHs (like phenanthrols) is part of the metabolic process. iarc.fr While the parent compound phenanthrene has a low carcinogenicity index and is thought to be related to its metabolism primarily to the 9,10-dihydrodiol, specific methylated phenanthrenes that favor the formation of a bay region dihydrodiol epoxide have shown significant genotoxicity. cdc.gov The presence of a hydroxyl group in this compound can influence its solubility, metabolism, and interaction with biological targets compared to the parent compound. ontosight.ai Studies have investigated urinary metabolites of phenanthrene, such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), as biomarkers of PAH metabolic activation in exposed individuals. nih.gov The detection of such metabolites suggests that phenanthrene undergoes metabolic processes that can lead to the formation of potentially harmful compounds. nih.gov

Remediation Strategies for this compound Contamination

The presence of PAHs, including phenanthrene and its metabolites like this compound, in the environment is a concern due to their persistence and potential toxicity. ontosight.ai Therefore, developing effective remediation strategies for contaminated sites is important.

Bioremediation Approaches

Bioremediation, which utilizes the metabolic activities of microorganisms to degrade contaminants, is considered an ecological, economical, and safe approach for the decontamination of PAHs. frontiersin.orgopenbiotechnologyjournal.com Many bacterial and fungal species are known to degrade PAHs. openbiotechnologyjournal.comnih.gov Phenanthrene biodegradation has been extensively studied, and various bacterial species capable of degrading it have been identified, including Pseudomonas, Pseudarthrobacter, Bacillus, Achromobacter, Sphingobium, and Burkholderia. frontiersin.orgopenbiotechnologyjournal.comnih.govfrontiersin.orgfrontiersin.org

While much research focuses on the degradation of the parent compound phenanthrene, microorganisms can also metabolize its hydroxylated derivatives like this compound. The degradation pathways of phenanthrene by bacteria often involve initial oxidation steps leading to the formation of dihydrodiols and subsequently catechols, which are then cleaved for further metabolism. ethz.ch Some studies on phenanthrene degradation have identified intermediates that include hydroxylated structures. frontiersin.org

Specific research on the bioremediation of this compound itself is less extensively documented compared to the parent compound. However, the principles and mechanisms involved in the microbial degradation of phenanthrene and other phenolic compounds are relevant. Microorganisms capable of degrading phenanthrene are likely to also play a role in the transformation or degradation of its hydroxylated metabolites. Factors such as the microbial community composition, the presence of necessary enzymes (e.g., dioxygenases and monooxygenases), nutrient availability, pH, and temperature can significantly influence the efficiency of bioremediation. openbiotechnologyjournal.comfrontiersin.orgfrontiersin.orgscienceasia.org

Studies have shown high phenanthrene degradation efficiencies by various microbial consortia and isolated strains under different conditions. For example, a microbial consortium dominated by Fischerella sp. was reported to degrade up to 92% of phenanthrene in five days. mdpi.com Another study isolated Burkholderia fungorum strain FM-2 capable of degrading over 94% of phenanthrene at an initial concentration of 300 mg/L over a wide pH range. frontiersin.org While these studies focus on phenanthrene, they highlight the potential of microbial approaches for remediating related phenolic compounds like this compound. Bioaugmentation (adding specific degrading microorganisms) and biostimulation (enhancing the activity of indigenous microbes through nutrient addition or other means) are strategies used to improve the efficiency of PAH bioremediation in contaminated soils. mdpi.com

Extraction Technologies (e.g., Ionic Liquids)

In addition to or in combination with bioremediation, extraction technologies can be employed to remove this compound and other contaminants from environmental matrices. Traditional extraction methods for PAHs from complex matrices like soil and water have been explored.

More recently, the use of ionic liquids (ILs) as extraction solvents has gained attention due to their unique properties, such as low volatility, thermal stability, and tunable solvation capabilities. africanscholarpub.comnsf.gov Ionic liquids have shown potential for the selective extraction of aromatic compounds, including PAHs. africanscholarpub.comnsf.govresearchgate.nettaapublications.com

Research has investigated the use of ionic liquids for the extraction of phenanthrene from contaminated samples. For instance, studies have demonstrated the potential of 1-propyl-3-methylimidazolium bromide (propylMIMBr) ionic liquid for extracting phenanthrene. africanscholarpub.comresearchgate.nettaapublications.com Findings indicate that phenanthrene is soluble in propylMIMBr at specific temperatures, allowing for its extraction and potential recovery. africanscholarpub.comresearchgate.nettaapublications.com

While specific studies focusing solely on the ionic liquid extraction of this compound are less common in the provided search results, the principles demonstrated for phenanthrene extraction are relevant. The presence of the hydroxyl group in this compound would influence its interaction with ionic liquids compared to the parent phenanthrene, potentially requiring optimization of the IL structure and extraction conditions for efficient removal. However, the ability of ionic liquids to interact with aromatic systems suggests their potential applicability for extracting hydroxylated PAHs as well.

Extraction methods using techniques like supercritical fluid extraction have also been applied to extract PAHs and related compounds from various matrices. frontiersin.orgnih.gov The development of green and sustainable extraction methods, including those utilizing ionic liquids or subcritical fluids, is an active area of research aimed at reducing the environmental impact of remediation processes. researchgate.netnih.gov

Data Tables

Based on the search results, specific quantitative data directly related to the carcinogenicity assessment of this compound or its extraction efficiency using ionic liquids is limited. However, data on phenanthrene degradation by microorganisms, which is relevant to bioremediation of its metabolite, was found.

Here is an example of how data from a bioremediation study could be presented in a table:

Strain/ConsortiumInitial Phenanthrene ConcentrationDegradation EfficiencyTimeframeSource
Fischerella sp. consortium100 mg/L89.7%5 days mdpi.com
50 mg/L91.3%5 days mdpi.com
10 mg/L80.4%5 days mdpi.com
Burkholderia fungorum FM-2300 mg/L96.31%48 hours frontiersin.org
300 mg/L98.45%60 hours frontiersin.org
300 mg/L99.67%72 hours frontiersin.org
Sphingopyxis sp. strain PHPY500 mg/L99%15 days scienceasia.org
Strain SK (Rhodobacteraceae)500 mg/L99%10 days scienceasia.org
Sphingobium xenophagum D43FBInitial concentration not specifiedUp to 95%5 days frontiersin.org

Note: The data above is based on the degradation of phenanthrene, the parent compound, but illustrates the type of quantitative data available in bioremediation studies that could be relevant to this compound.

Advanced Materials Science and Optoelectronic Applications

Photoluminescent Materials Development

The intrinsic photoluminescent properties of Phenanthren-2-ol make it a valuable compound for the development of new photoluminescent materials. The phenanthrene (B1679779) structure provides good conjugation, which can enhance photoluminescence efficiency. arborpharmchem.com Derivatives of phenanthrene have been explored as precursors for luminescent materials, including those emitting blue and green light. arborpharmchem.com

Interaction with Metal Oxides (e.g., TiO₂) and Catalytic Applications

Research has indicated that this compound can interact with metal oxides such as titanium dioxide (TiO₂). researchgate.net This interaction is significant for potential catalytic applications, particularly in photocatalysis. researchgate.net Studies involving the adsorption of aromatic molecules, including this compound, on the anatase (101) surface of TiO₂ have shown that these molecules can form a hydrogen bond to a surface oxygen atom and a molecule-to-titanium bond. researchgate.net

Reduction of Band Gap and Enhanced Photocatalytic Efficiency

The interaction of this compound with TiO₂ has been shown to reduce the band gap of the material. researchgate.net For larger aromatic molecules like this compound, increasingly higher HOMO levels can lead to a decrease in the effective band gap of the system when adsorbed on TiO₂. researchgate.net This reduction in band gap is crucial as it can enhance the photocatalytic efficiency of TiO₂, allowing it to absorb a wider range of light, including visible light, for the degradation of pollutants. mdpi.commdpi.com The band gap energy of TiO₂ anatase is typically around 3.26 eV, corresponding to UV light absorption. mdpi.com Narrowing this band gap shifts the absorption towards the visible light region (400-750 nm), which is beneficial for utilizing solar energy in photocatalytic processes. mdpi.commdpi.com

Organic Photovoltaics and Solar Cell Components

Phenanthrene-based compounds are being explored as components in organic photovoltaics (OPVs) and solar cells. researchgate.netmjcce.org.mkrsc.org Organic solar cells utilize organic semiconductors to convert sunlight into electricity. ossila.comratedpower.com Phenanthrene derivatives can be designed with a donor-π-acceptor (D-π-A) motif to enhance intramolecular charge transfer, a key mechanism for their function as organic semiconductors in solar cells. researchgate.netmjcce.org.mk

Intramolecular Charge Transfer Mechanisms

The D-π-A structure in phenanthrene derivatives facilitates intramolecular charge transfer (ICT), where electron density is transferred from a donor unit through a π-conjugated bridge to an acceptor unit upon excitation. researchgate.netmjcce.org.mksci-hub.cat This charge transfer is essential for the generation and separation of electron-hole pairs in organic solar cells. ratedpower.com The extent of conjugation in the phenanthrene backbone plays a role in this charge transfer process.

Thermally Activated Delayed Fluorescence (TADF) Properties

Some phenanthrene derivatives have shown Thermally Activated Delayed Fluorescence (TADF) properties, which are advantageous for OLEDs and potentially for organic solar cells. researchgate.netmjcce.org.mkrsc.org TADF materials can efficiently harvest both singlet and triplet excitons, leading to potentially higher internal quantum efficiencies compared to traditional fluorescent materials that only utilize singlet excitons. rsc.orgworktribe.com TADF relies on a small energy gap between the singlet (S₁) and triplet (T₁) excited states, allowing for reverse intersystem crossing (RISC) from the T₁ to the S₁ state. rsc.org Computational studies on phenanthrene derivatives have investigated their potential for TADF applications, noting that some exhibit narrow triplet-singlet transition energies. researchgate.netmjcce.org.mk

Nonlinear Optical (NLO) Properties

The study of organic compounds for nonlinear optical (NLO) applications is an active area of research, driven by their potential use in photonics, optical computing, and telecommunications. While direct, extensive studies focusing solely on the intrinsic NLO properties of this compound are limited in the provided literature, related chemical structures and material categories offer insights into its potential or indirect involvement.

Research into cyclometallated imidazo-phenanthroline iridium complexes, which feature a structural component related to phenanthrene, has demonstrated high second-order NLO activity. fishersci.at This suggests that molecular frameworks incorporating the phenanthrene moiety, particularly when functionalized and integrated into coordination complexes, can exhibit desirable NLO characteristics. Furthermore, this compound has been noted in the context of the synthesis of 2-naphthol (B1666908) derivatives, some of which have shown NLO activity. fishersci.ca The NLO response in such organic systems can be significantly influenced by factors such as molecular structure, charge transfer characteristics, and, notably, chirality. fishersci.ca The classification of this compound within categories of "Organic Non-Linear Optical (NLO) Materials" in chemical databases further indicates its consideration as a relevant compound in this domain, likely as a potential building block or intermediate in the synthesis of more complex NLO-active structures. fishersci.ca

Development of Nanoporous Materials

Nanoporous materials, such as Metal-Organic Frameworks (MOFs) and porous organic frameworks, are of significant interest for their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. This compound's structure suggests its potential utility as a linker or building block in the construction of such extended porous networks.

Chemical databases list this compound under categories including "Metal Organic Framework (MOF) Linkers" and "Organic Framework Building Blocks". fishersci.ca This classification highlights its recognition within the field as a molecule that can be incorporated into the framework structures of these materials. The synthesis of complex polycyclic aromatic systems, including bowl-shaped polyarenes explored for hydrogen storage, has involved compounds structurally related to this compound as synthetic intermediates or components, further illustrating the potential for integrating such units into porous architectures. cenmed.com Studies investigating the adsorption of various aromatic molecules, including this compound, on material surfaces like titanium dioxide (TiO₂) also contribute to the understanding of how such molecules interact with solid supports, which is fundamental to the design of porous adsorbents and catalysts. fishersci.be

Adsorption Applications (e.g., CO₂ Capture, Dye Removal)

The nanoporous materials discussed in Section 5.6, potentially incorporating this compound as a structural component, are highly relevant to adsorption applications, including the capture of carbon dioxide (CO₂) and the removal of dyes from wastewater. The efficacy of these materials in adsorption is directly related to their porosity, surface area, and the specific interactions between the adsorbate molecules and the framework material.

While direct studies detailing the use of this compound itself as an adsorbent for CO₂ capture or dye removal were not prominently found, its role as a potential building block for MOFs and porous organic frameworks implies its indirect relevance to these applications. MOFs and porous organic frameworks synthesized using suitable linkers are well-established for their ability to adsorb gases like CO₂ and various organic pollutants, including dyes. Research into the adsorption behavior of aromatic molecules, such as this compound and related phenols and naphthols, on metal oxide surfaces like TiO₂ provides fundamental data on the adsorption mechanisms and energies involved. fishersci.be These studies, while focusing on the adsorption of the molecule itself onto a surface, inform the broader understanding of how similar aromatic structures, when part of a porous framework, might interact with and adsorb target molecules in applications like gas separation or water purification. fishersci.befishersci.ca The development of porous materials for applications like hydrogen storage also falls under the umbrella of adsorption, demonstrating the potential of frameworks incorporating aromatic units for capturing and storing small molecules. cenmed.com

Mimics for Cosmic Dust and Interstellar Medium Research

Based on the currently available information from the consulted sources, there is no direct research or application identified for this compound as a mimic for cosmic dust or in interstellar medium research.

Theoretical and Computational Chemistry of Phenanthren 2 Ol

Quantum-Chemical Investigations (DFT, B3LYP)

Quantum-chemical methods, particularly Density Functional Theory (DFT) with the B3LYP functional, have been widely applied to study the properties of phenanthrene (B1679779) derivatives, including Phenanthren-2-ol. semanticscholar.orgresearchgate.netyu.edu.jomjcce.org.mknih.goviiste.org These calculations provide valuable information about the electronic structure, stability, and reactivity of the molecule. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee, Yang, and Parr correlation functional, and it is a common choice for studying organic molecules. nih.goviiste.orgexplorationpub.com

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical behavior and potential applications of this compound. yu.edu.jomjcce.org.mk The energy difference between the HOMO and LUMO, known as the band gap, is an important parameter related to a molecule's reactivity and electronic conductivity. yu.edu.jomjcce.org.mkiiste.orgscielo.br

Studies on phenanthrene and its derivatives using DFT/B3LYP calculations have shown that the electronic properties, including the HOMO-LUMO gap, can be influenced by substituents. yu.edu.joiiste.org For instance, the addition of nitro groups to phenanthrene was found to decrease the energy gap and the energies of both HOMO and LUMO. yu.edu.joiiste.org A smaller energy gap generally suggests improved conductivity and increased solubility. yu.edu.jo

While specific HOMO and LUMO energy values and band gaps for isolated this compound were not explicitly detailed in the search results, studies on related phenanthrene derivatives and PAHs provide context. For example, the HOMO-LUMO gap energy for phenanthrene calculated using a corrected Hückel method was reported as 1.22β. scielo.br Computational studies on phenanthrene and phenanthroline derivatives for organic photovoltaic applications found their inter-frontier energy gaps to be in the range of semiconductors. mjcce.org.mk

Adsorption Modes and Energies (e.g., on TiO₂ Surfaces)

Computational studies have investigated the adsorption of aromatic molecules, including this compound, on surfaces like titanium dioxide (TiO₂) anatase (101) using quantum-chemical methods such as B3LYP. semanticscholar.orgresearchgate.net These studies are relevant for understanding applications in areas like dye-sensitized solar cells, where organic molecules are adsorbed onto semiconductor surfaces. semanticscholar.orgresearchgate.net

For alcohols like this compound, adsorption on TiO₂ surfaces typically involves the formation of a hydrogen bond between the hydroxyl group and a surface oxygen atom, and a bond between the molecule's oxygen atom and a titanium atom on the surface. semanticscholar.orgresearchgate.net The adsorption energy provides a measure of the strength of the interaction between the molecule and the surface. Studies on similar aromatic alcohols adsorbed on TiO₂ have explored different adsorption modes and calculated their corresponding energies. semanticscholar.orgresearchgate.net The inclusion of spacer groups or the extension of the conjugated system in aromatic molecules can influence adsorption energies and band gaps of the combined system. semanticscholar.orgresearchgate.net

While specific adsorption energies for this compound on TiO₂ were not found, related studies on phenanthrene adsorption on TiO₂ have been conducted, indicating that preadsorption is a prerequisite for efficient photocatalytic degradation. researchgate.net

Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize the charge distribution within a molecule and predict how it might interact with other charged or polar species. researchgate.net MEP maps depict the potential energy of a positive point charge at different locations around a molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. researchgate.net

MEP analysis can provide insights into the reactive sites of a molecule and its ability to engage in electrostatic interactions, such as hydrogen bonding or recognition by biological receptors. researchgate.net Studies utilizing MEP analysis on aromatic compounds, including phenanthrene derivatives, have correlated electrostatic features with their properties and interactions. researchgate.netacs.org For example, MEP calculations have been used to study the electronic characteristics of molecules and demonstrate charge delocalization on aromatic scaffolds. acs.org

While specific MEP maps for this compound were not presented in the search results, the application of this method to related phenanthrene structures indicates its relevance for understanding the electrostatic landscape of this compound. researchgate.netacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations track the motion of atoms and molecules over time according to classical mechanics, providing insights into dynamic processes such as diffusion, conformational changes, and interactions in various phases.

MD simulations have been applied to study the behavior of PAHs, including phenanthrene, in different environments, such as at air/water and air/ice interfaces. lsu.edu These simulations can help understand the fate and transport of these compounds in environmental systems. lsu.edu MD studies can also be used to investigate properties like solubility by simulating the interactions between solute and solvent molecules. researchgate.net

While direct MD simulations specifically focused on this compound were not prominently featured in the search results, MD studies on the parent compound phenanthrene and other PAHs demonstrate the applicability of this method to understanding the dynamic behavior and environmental partitioning of such molecules. lsu.eduresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms by identifying transition states, calculating activation energies, and characterizing intermediates. icm.edu.pljohnhogan.infowikipedia.org DFT calculations, in particular, are frequently used to explore potential energy surfaces and determine the most favorable reaction pathways. icm.edu.plresearchgate.netcardiff.ac.uk

Computational studies on the reactions of phenanthrene, such as ozonolysis, have utilized DFT methods (including B3LYP) to investigate mechanistic pathways, activation energies, and the role of intermediates like the Criegee intermediate. icm.edu.plresearchgate.net These studies provide detailed insights into how reactions proceed at the molecular level. icm.edu.plresearchgate.net

While detailed reaction mechanism studies specifically for this compound were not found, computational investigations into the reactions of phenanthrene and other hydroxylated PAHs provide a framework for how such studies would be conducted for this compound. For example, DFT calculations have been used to study the degradation of phenanthrene initiated by radicals. koreascience.kr

Transition State Theory Applications

Transition State Theory (TST) is a theoretical framework used in conjunction with computational methods to calculate reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction pathway connecting reactants to products. johnhogan.infowikipedia.org TST assumes a quasi-equilibrium between reactants and the activated complex (transition state). johnhogan.infowikipedia.org

Computational studies employing TST typically involve locating transition states on the potential energy surface using methods like DFT and then calculating activation energies and other thermodynamic parameters (e.g., enthalpy and entropy of activation) associated with the transition state. johnhogan.infowikipedia.org While calculating absolute reaction rates can be challenging, TST is valuable for understanding the qualitative aspects of how reactions occur and for calculating activation parameters when experimental rate constants are available. johnhogan.infowikipedia.org

Although specific applications of TST to reactions involving this compound were not detailed in the search results, the use of TST in computational studies of phenanthrene reactions highlights its potential applicability for investigating the kinetics and mechanisms of this compound transformations. icm.edu.plresearchgate.net

Correlation of Electronic Structure with Biological Activity and Material Properties

Theoretical and computational chemistry play a crucial role in understanding the intrinsic properties of organic molecules like this compound (PubChem CID: 69061) and predicting their behavior in various contexts, including biological systems and material applications. By examining the electronic structure, researchers can gain insights into a molecule's reactivity, interaction with other molecules or surfaces, and ultimately, its macroscopic properties and biological effects. Methods such as Density Functional Theory (DFT) are commonly employed to calculate electronic properties like molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential surfaces ajol.inforesearchgate.netacs.orgacs.orgnih.govyu.edu.joresearchgate.net.

The electronic structure of this compound, characterized by its phenanthrene aromatic system and the hydroxyl group at the C2 position, dictates its interactions. The hydroxyl group introduces a polar element to the otherwise non-polar polycyclic aromatic hydrocarbon (PAH) backbone, influencing its solubility and potential for hydrogen bonding ontosight.ai. These features are significant for both its biological interactions and its behavior in material systems.

Correlation with Material Properties

The electronic properties of this compound have been investigated in the context of material science, particularly concerning its interaction with semiconductor surfaces like titanium dioxide (TiO₂). Quantum-chemical calculations, specifically using the B3LYP functional, have been applied to study the adsorption of this compound and other aromatic molecules on the TiO₂ anatase (101) surface researchgate.net. These studies reveal that the interaction involves the formation of a hydrogen bond between the hydroxyl group of this compound and a surface oxygen atom, as well as a bond between the molecule's oxygen atom and a titanium atom on the surface researchgate.net.

A significant correlation observed is the influence of the adsorbate's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) levels, on the electronic properties of the combined system. For larger aromatic molecules, including this compound, increasingly higher HOMO levels were found to decrease the effective band gap of the TiO₂ system upon adsorption researchgate.net. This reduction in the band gap is a key factor in enhancing the photocatalytic efficiency of materials like TiO₂, making this compound and similar compounds valuable for applications in solar energy conversion technologies researchgate.net. The electronic coupling between the adsorbate and the surface, visualized through the LUMOs of the adsorbates, further illustrates this interaction researchgate.net.

Research findings regarding the impact of aromatic molecules, including this compound, on the band gap of TiO₂ are summarized in the table below, illustrating the correlation between the electronic structure (represented by molecular size and HOMO levels) and a material property (effective band gap reduction).

Adsorbate Molecular Structure Feature Effect on TiO₂ Effective Band Gap Related HOMO Levels
Phenol Smaller Aromatic Ring Less significant reduction Lower
Naphthalen-2-ol Larger Aromatic Ring More significant reduction Higher
This compound Larger Aromatic Ring More significant reduction Higher
Pyren-2-ol Larger Aromatic System More significant reduction Higher
Perylen-2-ol Larger Aromatic System More significant reduction Highest

Based on findings from quantum-chemical calculations studying adsorption on TiO₂ anatase (101) surface researchgate.net.

Correlation with Biological Activity

This compound and its derivatives have garnered attention in biological research due to a range of reported pharmacological properties, including potential antitumor, neuropharmacological, antiviral, anti-inflammatory, and antioxidant effects ontosight.aiscispace.comacs.org. While the precise mechanisms of action often involve complex interactions with various cellular pathways and molecular targets, the biological activity is intrinsically linked to the molecule's chemical structure and electronic properties .

Computational studies, particularly those employing DFT, are frequently used to explore the relationship between the electronic structure of organic compounds and their biological activities ajol.inforesearchgate.netacs.orgnih.govresearchgate.net. These studies often focus on parameters derived from electronic structure calculations, such as HOMO and LUMO energies, energy gaps, dipole moments, and charge distributions, as descriptors in quantitative structure-activity relationship (QSAR) models nih.govresearchgate.net. These descriptors can provide insights into a molecule's reactivity, its ability to participate in charge transfer interactions, and its binding affinity to biological macromolecules like proteins or DNA.

Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Structural Elucidation (NMR, IR)

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of Phenanthren-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is available across various databases, general patterns can be described. In ¹H NMR, the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The hydroxyl proton signal is also characteristic, though its chemical shift can vary depending on the solvent and concentration. In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings resonate at specific chemical shifts, providing a unique fingerprint for the molecule's carbon skeleton.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by a distinct absorption band corresponding to the hydroxyl (-OH) group stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. Additional bands in the fingerprint region are indicative of the aromatic C-H and C=C stretching and bending vibrations, confirming the phenanthrene (B1679779) core structure. nih.gov

Below is a table summarizing typical spectroscopic data for this compound.

Spectroscopic Data for this compound
Technique Characteristic Features
¹H NMRAromatic protons (δ 7.0-9.0 ppm), Hydroxyl proton (variable shift)
¹³C NMRDistinct signals for each of the 14 carbon atoms
IR (KBr Pellet)O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H and C=C vibrations

Chromatographic Techniques for Environmental and Biological Matrices

Chromatographic methods are essential for separating this compound from other compounds in complex environmental and biological samples, allowing for its sensitive and selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound and other hydroxylated PAHs (OH-PAHs). lih.lu Prior to analysis, a derivatization step, often using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is typically required to increase the volatility and thermal stability of the hydroxyl group. researchgate.net The separation is achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) data. oup.com

In selected ion monitoring (SIM) mode, the instrument is set to detect specific ions characteristic of the derivatized this compound, which significantly enhances sensitivity and selectivity. nih.gov For the trimethylsilyl (B98337) derivative of hydroxyphenanthrene, the molecular ion at m/z 266 and its major fragments are often monitored. researchgate.netoup.com This method has been successfully applied to determine this compound in various biological matrices including blood, milk, and urine. lih.lunih.gov

GC-MS Parameters for this compound Analysis
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.net
Ionization Mode Electron Impact (EI) oup.com
Monitored Ions (SIM mode) for TMS-derivative m/z 266 (molecular ion), 251, 235, 165 oup.com
Typical Matrices Blood, Milk, Urine, Tissues nih.gov
Detection Limits In the low ng/mL (ppb) range for biological samples nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for quantifying OH-PAHs in biological fluids like urine due to its high sensitivity, specificity, and reduced need for sample derivatization. rsc.orgnih.gov The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. rsc.orgjst.go.jp

This approach allows for the simultaneous quantification of multiple OH-PAHs, including 2-hydroxyphenanthrene. jst.go.jpnih.gov The method's high sensitivity enables the detection of low concentrations of these biomarkers, which is essential for assessing exposure in both occupational and general population studies. jst.go.jpresearchgate.net The method detection limits for 2&3-hydroxyphenanthrene have been reported to be as low as 2 pg/mL using 1 mL of urine. nih.gov

LC-MS/MS Parameters for this compound Analysis
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry jst.go.jp
Primary Application Quantification of urinary OH-PAHs jst.go.jpnih.gov
Key Advantage High sensitivity and specificity, no derivatization required nih.gov
Method Detection Limit As low as 2 pg/mL for 2&3-hydroxyphenanthrene in urine nih.gov

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it before instrumental analysis.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For the extraction of this compound and other OH-PAHs from biological matrices like urine or milk, an enzymatic hydrolysis step is often performed first to deconjugate the metabolites. nih.gov Following hydrolysis, the sample is extracted with a suitable organic solvent. lih.lunih.gov While effective, LLE can be time-consuming and may generate significant solvent waste. cabidigitallibrary.org

Solid Phase Extraction (SPE) is a more modern and efficient technique for sample cleanup and concentration that has largely replaced LLE for many applications. cabidigitallibrary.org The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). epa.gov For OH-PAHs, polymeric or C18 reversed-phase sorbents are commonly used. mdpi.comobrnutafaza.hr

The analytes of interest are retained on the sorbent while other matrix components pass through. mdpi.com The retained analytes are then eluted with a small volume of an organic solvent. obrnutafaza.hr SPE offers several advantages over LLE, including higher recovery rates, better reproducibility, reduced solvent consumption, and the potential for automation. nih.govsepscience.com This technique has been successfully integrated into analytical workflows with both GC-MS and LC-MS/MS for the determination of this compound in environmental water and urine samples. nih.govnih.govmdpi.com

Comparison of Extraction Methods
Method Principle Key Features
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. wikipedia.orgTraditional method, can be labor-intensive and use large solvent volumes. cabidigitallibrary.org
Solid Phase Extraction (SPE) Adsorption onto a solid sorbent followed by elution. epa.govHigh efficiency and reproducibility, reduced solvent use, amenable to automation. nih.govsepscience.com

Biomarker Analysis in Biological Samples (e.g., Urine)

This compound, a metabolite of phenanthrene, is a significant biomarker used to assess human exposure to polycyclic aromatic hydrocarbons (PAHs). aacrjournals.orgnih.gov Its detection and quantification in biological samples, particularly urine, provide valuable insights into the metabolic activation and detoxification pathways of PAHs in the body. aacrjournals.orgnih.gov Various analytical methodologies have been developed to accurately measure this compound and other phenanthrols in urine, often as part of a broader analysis of PAH metabolites. nih.govresearchgate.net

The general procedure for analyzing this compound in urine typically involves several key steps. First, since phenanthrols are often excreted as glucuronide and sulfate (B86663) conjugates, a deconjugation step using enzymes like β-glucuronidase and arylsulfatase is necessary to liberate the free hydroxylated metabolites. aacrjournals.orgnih.gov Following enzymatic hydrolysis, the sample undergoes an extraction and purification process. nih.govoup.com This can involve liquid-liquid extraction with solvents such as toluene (B28343) or solid-phase extraction (SPE) using cartridges like Envi-Chrom P. aacrjournals.orgnih.govoup.com

For detection and quantification, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. researchgate.netnih.govlih.lu In this method, the extracted phenanthrols are often derivatized, for instance by silylation, to improve their volatility and chromatographic behavior before being analyzed by GC-MS. aacrjournals.orgnih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.netnih.govoup.com High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive method used for the analysis of urinary PAH metabolites, including hydroxyphenanthrenes. nih.govresearchgate.net More advanced techniques such as liquid chromatography-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS/MS) have also been developed for the analysis of phenanthrene metabolites. nih.gov

Several studies have established and applied these methods to quantify this compound and other isomers in human urine. For instance, a method was developed for the quantification of 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene in human urine using GC-positive ion chemical ionization-MS with [¹³C₆]3-hydroxyphenanthrene as an internal standard. aacrjournals.org This method involved enzymatic hydrolysis, extraction with a Chem-Elute cartridge, and further purification by blue rayon solid-phase extraction. aacrjournals.org Another study developed a fast and efficient multiresidue extraction-purification procedure for phenanthrene and its hydroxylated metabolites in various biological matrices, including urine, using GC-MS. researchgate.netnih.govlih.lu This method also included enzymatic hydrolysis, followed by liquid-liquid extraction and purification on an Envi-Chrom P SPE column. researchgate.netnih.govlih.lu

The concentrations of this compound and other phenanthrols in urine can vary depending on exposure levels to PAHs, for example, through smoking or occupational exposure. nih.govnih.gov In a study of smokers, the mean level of 2-hydroxyphenanthrene was found to be 0.47 ± 0.29 pmol/mg creatinine. nih.gov The table below summarizes the detection limits for hydroxyphenanthrenes in urine from a study using gas chromatography-mass spectrometry. researchgate.netnih.govoup.comlih.lu

Detection Limits of Hydroxyphenanthrenes in Biological Samples

MatrixDetection Limit Range (ng/mL)
Urine and Blood0.5 - 2.5
Milk2.3 - 5.1

Another study assessing diesel exhaust exposure measured urinary hydroxyphenanthrenes using HPLC with fluorescence detection. nih.govresearchgate.net The mean concentration of total hydroxyphenanthrenes in exposed workers ranged from 0.40 to 0.70 micromol/mol creatinine, while in the control group it was between 0.40 and 0.60 micromol/mol creatinine. nih.gov The table below presents the mean concentrations of phenanthrols in the urine of smokers from a different study. nih.gov

Mean Levels of Phenanthrols in Smokers' Urine

Phenanthrol IsomerMean Concentration (pmol/mg creatinine)
1-Hydroxyphenanthrene0.96 ± 1.2
2-Hydroxyphenanthrene0.47 ± 0.29
3-Hydroxyphenanthrene0.82 ± 0.62
4-Hydroxyphenanthrene0.11 ± 0.07

These analytical methods and the resulting data are crucial for epidemiological studies investigating the links between PAH exposure, metabolism, and health risks. aacrjournals.orgnih.gov The measurement of this compound and its isomers in urine serves as a valuable tool in human biomonitoring and risk assessment related to environmental and occupational PAH exposure. researchgate.netnih.govlih.lu

Future Directions and Emerging Research Avenues

Development of Novel Phenanthren-2-ol Derivatives with Tailored Properties

A significant area of future research involves the synthesis of novel this compound derivatives. This research aims to modify the core structure of phenanthrene (B1679779), often by introducing different functional groups or creating fused ring systems, to achieve specific desired properties. For instance, studies have explored the synthesis of phenanthrene derivatives with enhanced cytotoxic effects against cancer cell lines nih.govnih.gov. The development of new synthetic routes, such as palladium-catalyzed annulation or oxidative photocyclization, is crucial for accessing a wider range of these derivatives academie-sciences.frrsc.org. Research is also focusing on creating derivatives for optoelectronic applications, such as those bearing cyano groups, which have shown potential as electron-injection hole blocking layers in organic light-emitting diodes (OLEDs) academie-sciences.fr. The synthesis of chiral phenanthrene derivatives is also being investigated for their chiroptical properties and potential in materials science researchgate.net.

The tailoring of properties extends to biological activities, with ongoing efforts to develop derivatives with improved efficacy and potentially reduced off-target effects nih.gov. This involves exploring different substitution patterns and structural modifications to optimize interactions with specific biological targets. For example, studies on phenanthrene-based alkaloids and other derivatives highlight the ongoing search for compounds with potent antitumor properties nih.govnih.gov.

Advanced Studies on Mechanism of Action in Biological Systems

Understanding the precise mechanisms by which this compound and its derivatives interact with biological systems is a critical area for future research. While some studies suggest interactions with molecular targets and pathways, including potential for oxidation and reduction reactions, more advanced investigations are needed to elucidate the detailed molecular events . Research indicates that phenanthrene derivatives can exhibit cytotoxicity, potentially by intercalating with DNA or inhibiting enzymes involved in DNA synthesis nih.gov. Further studies are required to fully understand these interactions and identify other potential biological targets.

Emerging research is also exploring the neuropharmacological effects of phenanthrene derivatives and their potential as inhibitors for various biological processes, such as HIV-1 integrase . Advanced studies will likely employ a combination of biochemical assays, cell-based experiments, and -omics technologies to map the pathways influenced by this compound derivatives. For example, research into the effects of phenanthrene on the electrical activity of fish cardiac myocytes highlights the need for further investigation into its impact on ion currents and potential proarrhythmic effects nih.gov. Future work will aim to clarify these mechanisms and their implications.

Exploration of this compound in Nanotechnology and Advanced Materials

The unique structural and electronic properties of phenanthrene make it a promising building block for nanotechnology and advanced materials. Future research will explore the incorporation of this compound and its derivatives into nanomaterials and functional assemblies. This could include their use in organic electronic devices, such as OLEDs, building upon the demonstrated potential of phenanthrene derivatives in optoelectronics academie-sciences.fr.

Research is also investigating the synthesis of conjugated macrocycles based on phenanthrene as potential segments for carbon nanotubes and solution-processed organic semiconductors researchgate.net. The ability to control the size and properties of phenanthrene-based microparticles is also being explored, suggesting potential applications in various material formulations acs.org. The integration of phenanthrene structures into novel π-conjugated systems with tailored electronic and optical properties remains a key focus for developing next-generation materials rsc.orgresearchgate.net.

Interdisciplinary Research on Environmental Impact and Remediation

Given that phenanthrene is a polycyclic aromatic hydrocarbon, understanding the environmental impact of this compound and developing effective remediation strategies are crucial areas for interdisciplinary research. Studies are already investigating the dissipation and biodegradation of phenanthrene in contaminated soils, highlighting the role of indigenous microorganisms and the potential for phytoremediation using plants like corn nih.govscielo.org.mx.

Future research will likely focus on enhancing bioremediation techniques, potentially through the use of highly efficient microbial consortia or by optimizing environmental conditions to promote degradation nih.govresearchgate.netmdpi.com. Interdisciplinary efforts involving chemists, biologists, and environmental scientists are needed to develop sustainable and effective methods for monitoring and mitigating the presence of this compound in the environment. This includes understanding its fate and transport in different environmental compartments and exploring novel remediation technologies ontosight.aifrontiersin.org.

Integration of Experimental and Computational Approaches

The complexity of this compound chemistry and its interactions necessitates the integration of experimental and computational approaches in future research. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives, guiding the design and synthesis of novel compounds researchgate.netnih.gov.

Computational studies can also help predict the mechanism of action in biological systems, analyze binding affinities, and simulate interactions with various targets nih.govacs.org. Furthermore, computational modeling can aid in understanding the environmental fate and transformation pathways of this compound, supporting the development of remediation strategies nih.gov. The synergistic combination of experimental data and computational predictions will accelerate the discovery and development of this compound-based applications and enhance our understanding of its behavior in complex systems.

Q & A

Q. What are the standard analytical methods for structural confirmation of Phenanthren-2-ol in synthetic chemistry?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm the hydroxyl group's position on the phenanthrene backbone.
  • Infrared (IR) Spectroscopy : Identify the O–H stretching vibration (~3200–3600 cm⁻¹) and aromatic C–H bonds using NIST-standardized IR spectra .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.
    Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-comparison .

Q. How can this compound be detected and quantified in biological matrices (e.g., urine or plasma)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting hydroxylated polycyclic aromatic hydrocarbons (PAHs) like this compound in biological samples. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate metabolites.
  • Chromatographic Separation : Use reversed-phase columns (C18) with gradient elution.
  • Quantification : Calibrate with deuterated internal standards to minimize matrix effects.
    Studies must adhere to inclusion criteria such as using validated analytical techniques (e.g., mass spectrometry) and reporting metabolites with fully defined structures .

Q. What synthetic routes are commonly used to prepare this compound in the laboratory?

this compound can be synthesized via:

  • Friedel-Crafts Acylation : Introducing a hydroxyl group via electrophilic substitution on phenanthrene.
  • Hydroxylation of Phenanthrene : Using catalysts like Fe(III) or enzymatic systems (e.g., cytochrome P450 mimics).
    Characterize purity via HPLC and melting point analysis. Structural confirmation requires cross-referencing with spectral libraries .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across in vitro and in vivo studies?

Contradictions often arise from differences in metabolic activation, dosage, or model systems. Methodological recommendations:

  • Comparative Analysis : Replicate studies using harmonized protocols (e.g., OECD guidelines).
  • Mechanistic Studies : Investigate species-specific metabolism via microsomal assays.
  • Statistical Rigor : Apply meta-analysis to reconcile divergent results, emphasizing effect sizes over p-values .

Q. What are the critical considerations for designing in vivo studies to assess this compound’s metabolic pathways?

Key factors include:

  • Model Organisms : Rodents (rats/mice) for comparative metabolism; ensure disease-free subjects .
  • Dosing Routes : Oral or intraperitoneal administration to mimic environmental exposure.
  • Analytical Validation : Use isotopic labeling (e.g., ¹⁴C-Phenanthren-2-ol) to track metabolites.
    Refer to toxicological profiles that prioritize systemic effects (e.g., respiratory or body weight changes) and include control groups for baseline comparisons .

Q. How can researchers ensure reproducibility in oxidative degradation studies of this compound under environmental conditions?

  • Standardized Conditions : Control temperature, UV light intensity, and oxidant concentrations (e.g., H₂O₂ or ozone levels).
  • Data Transparency : Report full experimental details, including reaction kinetics and intermediate characterization.
  • Cross-Lab Validation : Share raw data (e.g., chromatograms, spectral peaks) via open-access repositories .

Data Contradiction and Interpretation

Q. What methodologies are recommended for resolving conflicting evidence on this compound’s role in oxidative stress pathways?

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify biomarker consistency.
  • Dose-Response Modeling : Differentiate adaptive responses from toxic effects using nonlinear regression.
  • Hermeneutic Analysis : Contextualize findings within prior literature, noting limitations in experimental design (e.g., cell line specificity) .

Q. How should researchers interpret variability in this compound’s detection limits across analytical platforms?

  • Inter-laboratory Studies : Participate in proficiency testing programs to assess method robustness.
  • Limit of Detection (LOD) Calibration : Use standardized reference materials (e.g., NIST-certified samples) .
  • Platform Comparison : Compare LC-MS/MS, GC-MS, and ELISA results to identify technique-specific biases .

Tables for Methodological Reference

Q. Table 1. Inclusion Criteria for Metabolite Studies on this compound

CriteriaRequirement
Study Type In vivo (human/animal)
Analytical Method Mass spectrometry (preferred)
Metabolite Definition Fully resolved structural data
Subject Health Disease-free
Data Format Numerically reproducible
Adapted from Phenol-Explorer 2.0 guidelines .

Q. Table 2. Key Spectral Peaks for this compound (NIST Data)

TechniqueKey Peaks
IR 3250 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (aromatic C=C)
¹H NMR δ 7.2–8.5 ppm (aromatic protons), δ 5.1 ppm (OH)
MS m/z 194.1 (M⁺)
Source: NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.